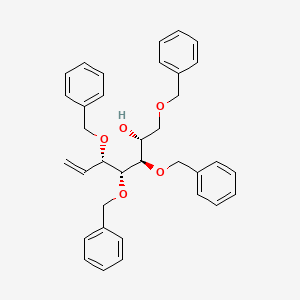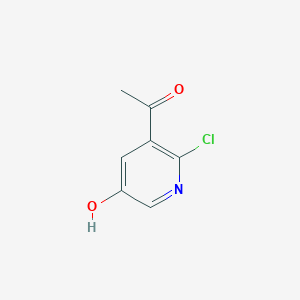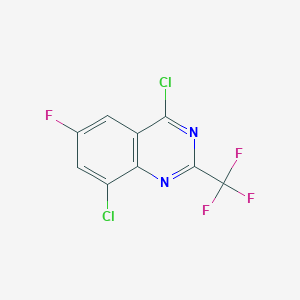
6-Bromoisoquinoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromoisoquinoline-3-carbonitrile is an organic compound with the molecular formula C10H5BrN2 It is a derivative of isoquinoline, featuring a bromine atom at the 6th position and a nitrile group at the 3rd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Buchwald–Hartwig amination, which involves the coupling of 6-bromoisoquinoline with a suitable nitrile source under palladium catalysis . The reaction conditions often include the use of Pd(dba)2 with BINAP and Cs2CO3 in THF, yielding the desired product with high efficiency .
Industrial Production Methods: Industrial production of 6-Bromoisoquinoline-3-carbonitrile may involve large-scale optimization of the aforementioned synthetic routes. The process is scaled up to produce significant quantities while maintaining high purity and yield. Factors such as catalyst selection, reaction stoichiometry, and purification methods are optimized to ensure cost-effectiveness and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromoisoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura and Buchwald–Hartwig coupling reactions to form C-C and C-N bonds, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as Grignard reagents or organolithium compounds are commonly used.
Coupling Reactions: Palladium catalysts like Pd(dba)2, along with ligands such as BINAP, are frequently employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions include various substituted isoquinolines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
6-Bromoisoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Bromoisoquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
6-Bromoisoquinoline: Lacks the nitrile group, making it less versatile in certain synthetic applications.
3-Cyanoisoquinoline:
Uniqueness: 6-Bromoisoquinoline-3-carbonitrile is unique due to the presence of both the bromine and nitrile groups, which confer distinct reactivity and enable a wide range of chemical transformations. This dual functionality makes it a valuable compound in synthetic chemistry and various research fields .
Eigenschaften
Molekularformel |
C10H5BrN2 |
|---|---|
Molekulargewicht |
233.06 g/mol |
IUPAC-Name |
6-bromoisoquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H5BrN2/c11-9-2-1-7-6-13-10(5-12)4-8(7)3-9/h1-4,6H |
InChI-Schlüssel |
QBOMHKQTYGDRHF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CN=C(C=C2C=C1Br)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![7-(Bromomethyl)benzo[d]isothiazole](/img/structure/B13659469.png)

![5-Bromo-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13659481.png)
![2-(1-((2'-(2H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)-N,N-dimethylethanethioamide potassium salt trihydrate](/img/structure/B13659486.png)

